Methyl 4-bromoacetylphenoxyacetate
Description
Methyl 4-bromoacetylphenoxyacetate (systematic name: methyl 2-(4-(bromoacetyl)phenoxy)acetate) is an organobromine compound featuring a phenoxyacetate backbone substituted with a bromoacetyl group at the para position. This ester is of significant interest in organic synthesis, particularly as a reactive intermediate in the preparation of pharmaceuticals, agrochemicals, and advanced materials. Its structure combines electrophilic (bromoacetyl) and nucleophilic (ester) functionalities, enabling diverse reactivity patterns in cross-coupling reactions, alkylation, or nucleophilic substitutions .
Properties
CAS No. |
6951-76-4 |
|---|---|
Molecular Formula |
C11H11BrO4 |
Molecular Weight |
287.11 g/mol |
IUPAC Name |
methyl 2-[4-(2-bromoacetyl)phenoxy]acetate |
InChI |
InChI=1S/C11H11BrO4/c1-15-11(14)7-16-9-4-2-8(3-5-9)10(13)6-12/h2-5H,6-7H2,1H3 |
InChI Key |
DQYVNKNUJZXESJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)COC1=CC=C(C=C1)C(=O)CBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares methyl 4-bromoacetylphenoxyacetate with structurally related brominated phenylacetate esters, focusing on molecular features, synthesis, reactivity, and applications.
Structural and Functional Group Variations
Notes:
- Methyl 2-(4-bromophenyl)acetate () lacks the acetyl group present in this compound, resulting in reduced steric hindrance and altered electrophilicity.
- Methyl [4-(bromomethyl)phenyl]acetate () features a bromomethyl (-CH₂Br) group instead of bromoacetyl (-COCH₂Br), making it more reactive in alkylation reactions .
- Phenacyl 4-(bromomethyl)phenylacetate () replaces the methyl ester with a phenacyl group, enhancing UV activity for analytical detection .
Physical and Chemical Properties
While explicit data for this compound is unavailable, analogs suggest:
- Solubility : Brominated esters are typically soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water.
- Stability : Bromoacetyl groups may hydrolyze under acidic/alkaline conditions, whereas bromomethyl groups are more stable .
- Boiling/Melting Points : Higher molar mass compounds (e.g., phenacyl derivatives, ) exhibit elevated melting points due to increased van der Waals interactions .
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